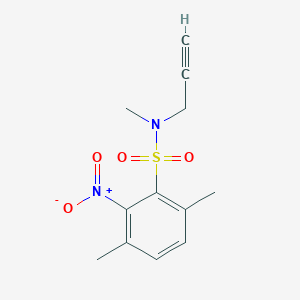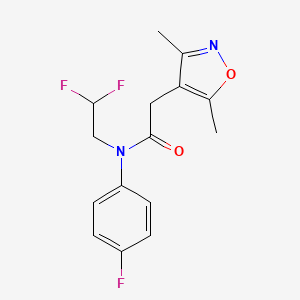![molecular formula C20H21N5O B7678479 1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)
1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH has been linked to a range of therapeutic benefits, including pain relief, anti-inflammatory effects, and potential anti-cancer properties. In
Aplicaciones Científicas De Investigación
1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea has been extensively studied for its potential applications in the field of medicine. The inhibition of this compound by this compound has been linked to a range of therapeutic benefits, including pain relief, anti-inflammatory effects, and potential anti-cancer properties. The compound has been shown to reduce pain in animal models of neuropathic pain and has been suggested as a potential treatment for chronic pain conditions such as fibromyalgia and osteoarthritis. Additionally, the anti-inflammatory effects of the compound have been demonstrated in animal models of inflammation, suggesting potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the potential anti-cancer properties of the compound have been explored in preclinical studies, with promising results suggesting that the compound may be effective in the treatment of certain types of cancer.
Mecanismo De Acción
The mechanism of action of 1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea involves the inhibition of this compound, an enzyme that is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in a range of physiological processes, including pain perception, inflammation, and cell proliferation. The inhibition of this compound by this compound leads to an increase in endocannabinoid levels in the body, which in turn leads to the therapeutic effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are linked to its mechanism of action. The inhibition of this compound by the compound leads to an increase in endocannabinoid levels in the body, which can have a range of effects. Endocannabinoids are known to play a role in pain perception, inflammation, and cell proliferation, among other processes. The increase in endocannabinoid levels induced by the compound has been shown to reduce pain in animal models of neuropathic pain and to have anti-inflammatory effects in animal models of inflammation. Additionally, the potential anti-cancer properties of the compound may be linked to its effects on cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea in lab experiments are linked to its potency and selectivity as a this compound inhibitor. The compound has been shown to be highly effective at inhibiting this compound, with nanomolar potency. Additionally, the compound is highly selective for this compound, which reduces the potential for off-target effects. However, the limitations of using the compound in lab experiments include its relatively low solubility and stability, which can make it difficult to work with. Additionally, the compound has not yet been extensively studied in human subjects, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea. One area of focus is the potential clinical applications of the compound, particularly in the treatment of chronic pain conditions and inflammatory diseases. Additional preclinical studies will be necessary to determine the safety and efficacy of the compound in humans. Another area of focus is the development of more potent and selective this compound inhibitors, which may have even greater therapeutic potential. Finally, the potential anti-cancer properties of the compound warrant further investigation, particularly in the context of specific types of cancer. Overall, this compound represents a promising area of research with potential applications in a range of medical fields.
Métodos De Síntesis
The synthesis of 1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea involves a multi-step process that begins with the reaction of 2-phenylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid to form the corresponding amide. This amide is then treated with isocyanate to form the final product, this compound. The synthesis of this compound has been optimized and improved over time, resulting in higher yields and greater purity.
Propiedades
IUPAC Name |
1-[(2-phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(22-11-16-10-19(16)15-6-2-1-3-7-15)24-18-12-23-25(14-18)13-17-8-4-5-9-21-17/h1-9,12,14,16,19H,10-11,13H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGNXFUIWQSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CNC(=O)NC3=CN(N=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)



![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)
![[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)

